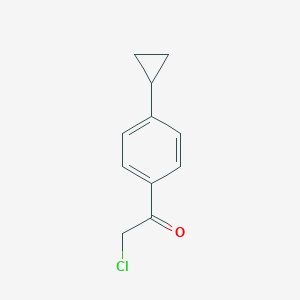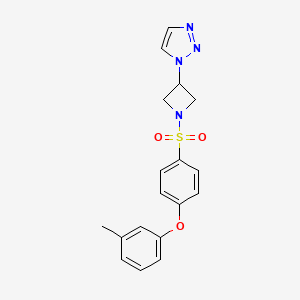
1-(1-((4-(m-tolyloxy)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-((4-(m-tolyloxy)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Dose Recommendations
- The pharmacokinetics of sulfonyl-containing compounds have been studied for their applications in renal failure. For example, the pharmacokinetics of carumonam, a compound with a sulfonyl group, were evaluated to derive dose recommendations for patients with varying degrees of renal insufficiency, highlighting the importance of understanding compound behavior in the body for effective dose adjustment (Koeppe, Höffler, & Strobel, 1987).
Antifungal Applications
- Triazole antifungals, such as voriconazole, have broad-spectrum activity against various fungi, including molds and fluconazole-resistant Candida species. These compounds are crucial in treating serious fungal infections, demonstrating the therapeutic significance of triazoles in medical mycology (Herbrecht et al., 2002).
Metabolite Identification for Human Exposure Studies
- The identification of metabolites of compounds like fipronil, a phenylpyrazole insecticide, in both animal and human studies exemplifies the application of sulfonyl-containing compounds in understanding human exposure risks. Such research is pivotal for biomonitoring studies and assessing the potential health impacts of exposure to these compounds (McMahen et al., 2015).
Toxicity and Safety Evaluations
- Safety evaluations of compounds, such as 4-methylpyrazole (a triazole), involve determining tolerance and identifying side effects at various dose levels. These studies are essential for developing new drugs and understanding their potential for treating conditions like methanol and ethylene glycol intoxications (Jacobsen et al., 1988).
Eigenschaften
IUPAC Name |
1-[1-[4-(3-methylphenoxy)phenyl]sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-14-3-2-4-17(11-14)25-16-5-7-18(8-6-16)26(23,24)21-12-15(13-21)22-10-9-19-20-22/h2-11,15H,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHPKULWUTZULE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4C=CN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-(m-tolyloxy)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

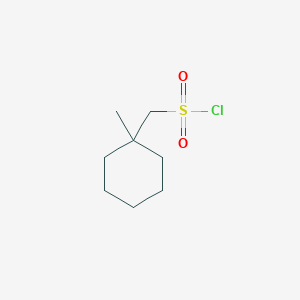
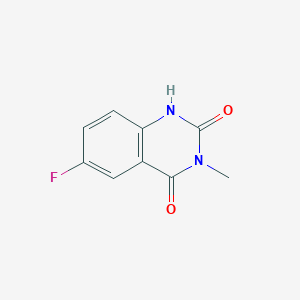
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2416418.png)
![2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2416419.png)
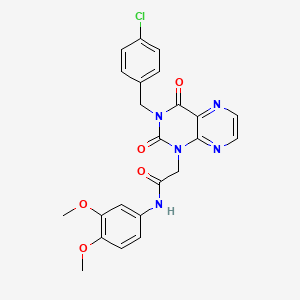

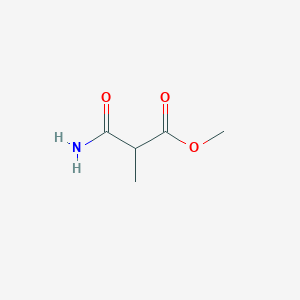
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2416427.png)
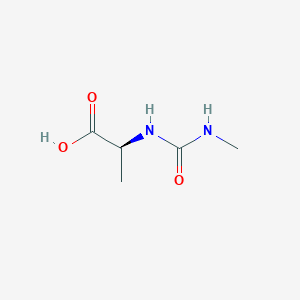
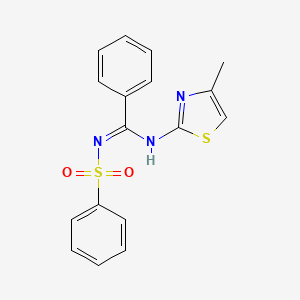
![1,3-Dimethyl-7-(3-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416433.png)
![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2416434.png)
